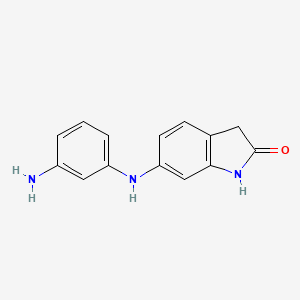

6-((3-Aminophenyl)amino)indolin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“6-((3-Aminophenyl)amino)indolin-2-one” is a chemical compound with the CAS Number: 887399-27-1. It has a molecular weight of 239.28 and its IUPAC name is 6-((3-aminophenyl)amino)-1H-indol-2-ol .

Synthesis Analysis

The synthesis of “6-((3-Aminophenyl)amino)indolin-2-one” involves a multistep approach . The process includes the use of N-ethyl-N,N-diisopropylamine and HATU in N,N-dimethyl-formamide at 20℃ . The mixture is stirred at ambient temperature overnight, then diluted with EtOAc and washed with 10% Na2S2O3 aqueous solution and brine .Molecular Structure Analysis

The molecular structure of “6-((3-Aminophenyl)amino)indolin-2-one” is represented by the linear formula C14H13N3O . The InChI code for this compound is 1S/C14H13N3O/c15-10-2-1-3-11(7-10)16-12-5-4-9-6-14(18)17-13(9)8-12/h1-8,16-18H,15H2 .Chemical Reactions Analysis

The compound “6-((3-Aminophenyl)amino)indolin-2-one” has been found to exhibit good antimicrobial activity against B. cereus . Molecules that have 3-aminophenyl groups have shown the best antifungal activities against all tested fungi . These compounds have also been noticed as promising pharmaceuticals against MCF-7 cancer cell lines .Physical And Chemical Properties Analysis

The compound “6-((3-Aminophenyl)amino)indolin-2-one” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Aplicaciones Científicas De Investigación

Anticancer Activities

Fluorinated heterocycles, including indolin-2-one derivatives, have gained attention as potential anticancer agents. Research indicates that some fluorinated indolin-2-one derivatives inhibit the phosphorylation of receptor tyrosine kinases (RTKs) in cancer cells, notably FGFR4 and HER3. These compounds have shown promising safety indices by reducing cytotoxicity in non-cancerous cell lines .

Antimicrobial Properties

The same fluorinated heterocycles have also demonstrated antimicrobial activity. Researchers have reported in vitro and in vivo studies on their effectiveness against various pathogens. Some of these compounds exhibit potent antimicrobial effects, making them interesting candidates for drug design and development .

Anti-HIV Activity

While not specific to 6-((3-Aminophenyl)amino)indolin-2-one, related indole derivatives have been investigated for their anti-HIV potential. For instance, 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives were synthesized and screened for anti-HIV activity against both HIV-1 and HIV-2 strains. These compounds showed promise in inhibiting viral replication .

Anti-Inflammatory Effects

Among the 3-substituted-indolin-2-one derivatives, 3-(3-hydroxyphenyl)-indolin-2-one stands out for its anti-inflammatory properties. It inhibits nitric oxide production related to inflammation, suppresses the production of TNF-α and IL-6, and affects mRNA expression .

Lead Structure for Drug Design

Structure 16l, a fluorinated indolin-2-one derivative, has been considered a lead structure for further drug design investigations. Its anticancer activity was comparable to or even exceeded that of reference drugs. Additionally, it inhibited RTK phosphorylation and reduced tumor load in a mouse model .

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which include 6-((3-aminophenyl)amino)indolin-2-one, bind with high affinity to multiple receptors . These receptors are involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have been found to inhibit nitric oxide production related to inflammation, suppress the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in a concentration-dependent manner, and inhibit mRNA expression .

Biochemical Pathways

It is known that indole derivatives can inhibit lipopolysaccharide (lps)-induced signal pathways such as the akt, mapk, and nf-κb signaling pathways . These pathways play crucial roles in inflammation and immune responses.

Pharmacokinetics

The physicochemical properties and lipophilicity of the compound, which can impact its bioavailability, have been noted .

Result of Action

Some indole derivatives have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer activities . For instance, some indole derivatives have been found to inhibit nitric oxide production related to inflammation and suppress the production of TNF-α and IL-6 .

Safety and Hazards

Propiedades

IUPAC Name |

6-(3-aminoanilino)-1,3-dihydroindol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O/c15-10-2-1-3-11(7-10)16-12-5-4-9-6-14(18)17-13(9)8-12/h1-5,7-8,16H,6,15H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEFHMBNACJXCJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)NC3=CC=CC(=C3)N)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Chloro-4-[(piperidin-1-yl)carbonyl]aniline](/img/structure/B2525146.png)

![N-[(4-chlorophenyl)methyl]-1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)pyrazole-4-carboxamide](/img/structure/B2525148.png)

![3-allyl-8-(4-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2525153.png)

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone](/img/structure/B2525157.png)

![4-[(3,4-dimethoxyphenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione](/img/no-structure.png)

![4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B2525162.png)

![2-[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2525165.png)